Medetomidine Hydrochloride

Catalog No.
S534883
CAS No.
86347-15-1
M.F
C13H17ClN2
M. Wt
236.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medetomidine Hydrochloride

CAS Number

86347-15-1

Product Name

Medetomidine Hydrochloride

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Hydrochloride, Medetomidine, Levomedetomidine, Medetomidine, Medetomidine Hydrochloride, MPV 785, MPV-785, MPV785

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

The exact mass of the compound Medetomidine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Medetomidine Hydrochloride is a potent synthetic agonist highly selective for the alpha-2 (α2) adrenergic receptor subtype over the alpha-1 (α1) subtype. It is supplied as a racemic mixture of its two stereoisomers: the pharmacologically active dextro-enantiomer, dexmedetomidine, and the largely inactive levo-enantiomer, levomedetomidine. As a hydrochloride salt, this compound offers significant advantages in solubility and handling, making it a standard tool for inducing reversible sedation and analgesia in pharmacological research and veterinary medicine.

Substituting Medetomidine Hydrochloride with seemingly similar compounds introduces critical process and performance variables. Using less selective α2-agonists like xylazine introduces significant off-target α1-adrenergic activity, compromising experimental reproducibility and increasing side effects. Procuring the free base form (Medetomidine, CAS 86347-14-0) instead of the hydrochloride salt creates significant handling and formulation challenges due to its poor aqueous solubility, making the preparation of consistent, injectable solutions difficult. Furthermore, treating the racemic mixture (Medetomidine HCl) and the pure active enantiomer (Dexmedetomidine HCl) as equivalent is a frequent error; dexmedetomidine is approximately twice as potent, and the levo-isomer in medetomidine is not entirely inert, potentially antagonizing the primary effect at high doses and possessing a much lower α2:α1 selectivity ratio. Failure to account for these differences leads to dosing errors, inconsistent results, and compromised study outcomes.

Superior Formulation & Handling: Aqueous Solubility of the Hydrochloride Salt

Medetomidine Hydrochloride is readily soluble in aqueous buffers like PBS (approx. 2 mg/mL) and saline (up to 30 mg/mL), enabling direct preparation of stock solutions for in vitro and in vivo use without organic solvents. This contrasts sharply with the medetomidine free base, which is not readily water-soluble and requires organic solvents like DMSO or ethanol for initial dissolution, complicating aqueous-based experimental setups. The use of the hydrochloride salt form is a direct procurement choice for simplified, reproducible, and physiologically compatible formulation.

Evidence DimensionSolubility in Aqueous Solution
Target Compound DataSoluble in saline up to 30 mg/mL; ~2 mg/mL in PBS (pH 7.2)
Comparator Or BaselineMedetomidine (Free Base): Not specified as water-soluble, requiring organic solvents.
Quantified DifferenceQualitatively significant; enables direct aqueous formulation vs. requiring organic solvent intermediates.
ConditionsStandard laboratory formulation conditions.

This simplifies preparation of injectable-grade solutions for animal studies and cell culture, eliminating confounding variables from organic solvents and improving workflow efficiency.

High Target Selectivity: Minimized Off-Target Effects Compared to Xylazine

Medetomidine demonstrates a significantly higher selectivity for the target α2-adrenoceptor compared to the α1-adrenoceptor, with a selectivity ratio of 1620:1. This is approximately 10 times more selective than the older, commonly used α2-agonist xylazine, which has a selectivity ratio of 160:1. Xylazine's lower selectivity results in more pronounced α1-mediated side effects, such as initial hypertension, which can confound research data and produce less predictable sedation.

Evidence DimensionReceptor Selectivity Ratio (α2:α1 affinity)
Target Compound Data1620:1
Comparator Or BaselineXylazine: 160:1
Quantified Difference10.1x greater selectivity for the α2 receptor
ConditionsIn vitro receptor binding assays.

Procuring a compound with higher target selectivity ensures that observed physiological effects are attributable to α2-receptor agonism, leading to cleaner data and more reliable, reproducible experimental outcomes.

Informed Choice: Racemic Mixture vs. Pure Enantiomer (Dexmedetomidine)

Medetomidine HCl is a 1:1 racemic mixture of dexmedetomidine and levomedetomidine. The desired α2-agonist activity resides almost entirely in the dexmedetomidine isomer. However, the levomedetomidine isomer is not a simple diluent; it has a very low α2:α1 selectivity ratio (23:1) compared to dexmedetomidine (1300:1) and can functionally antagonize the sedative effects of dexmedetomidine at high concentrations. For routine applications, Medetomidine HCl provides a highly potent and cost-effective source of α2-agonism. For studies requiring the highest precision and elimination of confounding variables from the levo-isomer, the procurement of pure Dexmedetomidine HCl is warranted.

Evidence DimensionComposition and Isomer-Specific Activity
Target Compound DataRacemic mixture (50% dexmedetomidine, 50% levomedetomidine).
Comparator Or BaselineDexmedetomidine (100% active d-isomer); Levomedetomidine (largely inactive l-isomer with low α2:α1 selectivity).
Quantified DifferenceDexmedetomidine is approx. 2x as potent as medetomidine on a mg/kg basis. Levomedetomidine has a ~56x lower α2:α1 selectivity ratio than dexmedetomidine.
ConditionsIn vivo studies in dogs and in vitro receptor binding assays.

This allows buyers to make a conscious cost-benefit decision: choose Medetomidine HCl for standard, cost-sensitive work, or specify Dexmedetomidine HCl for high-sensitivity assays where isomer purity is paramount.

Baseline Tool for Reversible Sedation in Preclinical Research

For inducing reliable, dose-dependent, and reversible sedation and analgesia in animal models. Its high α2-selectivity compared to older agents like xylazine ensures that observed effects are more specifically linked to the α2-adrenoceptor pathway, providing cleaner data for neurological and physiological studies.

Preparation of Aqueous Formulations for In Vivo Dosing

When the experimental protocol requires direct dissolution of the active agent in saline or PBS for injection. The hydrochloride salt form's high aqueous solubility eliminates the need for organic co-solvents, which can introduce toxicity and confounding variables, simplifying formulation and improving biocompatibility.

Cost-Effective Anesthetic Premedication in Veterinary Practice

As a premedication agent to reduce the required dose of induction and maintenance anesthetics (e.g., propofol, isoflurane). The racemic mixture provides a potent anesthetic-sparing effect, making it a pragmatic and economical choice for routine procedures where the presence of the levo-isomer is clinically acceptable.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

236.1080262 Da

Monoisotopic Mass

236.1080262 Da

Heavy Atom Count

16

Appearance

White Solid

Melting Point

176-179°C

UNII

BH210P244U

Related CAS

86347-14-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H300+H330 (20%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H300 (80%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H336 (20%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (20%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (20%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

86347-15-1

Wikipedia

Medetomidine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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